molecular formula C21H18N4O2 B12124369 Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Cat. No.: B12124369
M. Wt: 358.4 g/mol
InChI Key: AGCHRUFBOIQMQP-UHFFFAOYSA-N
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Description

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a synthetic derivative of the imidazo[1,2-a]pyrimidine scaffold, characterized by a 4-methylphenyl substituent at the 2-position and a benzyl carbamate group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

benzyl N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C21H18N4O2/c1-15-8-10-17(11-9-15)18-19(25-13-5-12-22-20(25)23-18)24-21(26)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,26)

InChI Key

AGCHRUFBOIQMQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine and α-Haloketones

The imidazo[1,2-a]pyrimidine core is typically synthesized via cyclocondensation between 2-aminopyrimidine and α-bromo-4-methylacetophenone. Source and highlight solvent-free microwave-assisted methods using Al₂O₃ as a catalyst, achieving yields of 64–70% (Table 1).

Table 1: Cyclocondensation Optimization

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Al₂O₃None120 (MW)0.568
2Neutral Al₂O₃AcetoneReflux1252
3PiperidineDMF802445

Key steps:

  • Nucleophilic substitution : The α-bromo ketone reacts with the pyrimidine nitrogen of 2-aminopyrimidine.

  • Cyclization : Intramolecular attack forms the imidazo[1,2-a]pyrimidine scaffold.

Functionalization at Position 3

Nitrosation and Reduction

Source describes nitrosation of 2-phenylimidazo[1,2-a]pyrimidine using sodium nitrite in acetic acid to yield 3-nitroso intermediates. Subsequent reduction with Sn/HBr produces 3-amino derivatives (85–90% yield).

Carbamate Formation

The 3-amino group reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Source reports yields of 75–80% for analogous carbamates.

Reaction Scheme :

  • 3-Aminoimidazo[1,2-a]pyrimidine + Cbz-ClBenzyl carbamate

  • Conditions : DCM, 0°C → RT, 4 h, N₂ atmosphere.

Alternative Routes

Multicomponent Reactions (MCRs)

Source demonstrates a five-component cascade reaction for N-fused heterocycles. Adapting this method:

  • Components : Cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, diamine, and benzyl chloroformate.

  • Yield : ~60% in water/ethanol (1:1).

Microwave-Assisted Synthesis

Source and emphasize microwave irradiation for accelerated cyclization (20–30 minutes vs. 12–24 hours conventionally).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures (Source).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for carbamate isolation (Source).

Analytical Validation

  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 155–160 ppm (carbamate carbonyl).

  • FT-IR : C=O stretch at 1680–1720 cm⁻¹, N–H at 3300 cm⁻¹.

  • LC-MS : [M+H]⁺ at m/z 375.1 (calculated: 375.14).

Challenges and Optimizations

Regioselectivity

Competing reactions at positions 2 and 3 are mitigated using bulky substituents (e.g., 4-methylphenyl).

Catalyst Efficiency

Al₂O₃ outperforms piperidine or DMF in reducing side products (Table 1) .

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Effects on Solubility : The 4-methylphenyl group (as in 5b and the target) enhances hydrophobicity compared to halogenated derivatives (e.g., 5k, 5j). Carbamates generally exhibit lower solubility than esters, which may influence formulation strategies .

Biological Activity

Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : Benzyl N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate
  • Molecular Formula : C21H18N4O2
  • Molecular Weight : 358.4 g/mol
  • CAS Number : Not specified

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown effectiveness against various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA5490.5
Breast CancerMDA-MB-2310.7
Colorectal CancerHCT1160.6
Prostate CancerLNCaP0.8

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. A study involving a series of imidazo[1,2-a]pyrimidine derivatives reported varying degrees of antibacterial activity against gram-positive and gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus250
Escherichia coli300
Bacillus subtilis200

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents against resistant strains .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in cancer progression.
  • Enzyme Interaction : It could act as an inhibitor for enzymes like carbonic anhydrase, which is crucial in many physiological processes.
  • Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial cell walls and disrupt essential cellular functions.

Study on Anticancer Effects

In a recent study published in ACS Omega, researchers synthesized a series of compounds based on the imidazo[1,2-a]pyrimidine scaffold and evaluated their anticancer properties both in vitro and in vivo. The study found that certain derivatives showed significant inhibition of tumor growth in xenograft models, suggesting a promising therapeutic application for this compound analogs against cancer .

Research on Antibacterial Properties

Another investigation focused on the antibacterial efficacy of various imidazo[1,2-a]pyrimidine derivatives against common pathogens. The study highlighted that specific modifications to the chemical structure enhanced antibacterial activity significantly compared to existing antibiotics, indicating the potential for developing new treatments for bacterial infections resistant to conventional therapies .

Q & A

Q. How to evaluate its potential as a lead compound for therapeutic development?

  • Methodological Answer :
  • In vitro models : Test selectivity using panels of cancer cell lines and primary human hepatocytes (toxicity thresholds) .
  • In vivo efficacy : Use xenograft models (e.g., nude mice with implanted tumors) to assess tumor growth inhibition.
  • Pharmacokinetics : Conduct rodent studies to determine bioavailability, half-life, and metabolite profiling .

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